Phenindamine tartrate

Catalog No.
S539405
CAS No.
569-59-5
M.F
C16H23NO7
M. Wt
341.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenindamine tartrate

CAS Number

569-59-5

Product Name

Phenindamine tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine

Molecular Formula

C16H23NO7

Molecular Weight

341.36 g/mol

InChI

InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1

InChI Key

VEPOHXYIFQMVHW-PVJVQHJQSA-N

SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN];

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Phenindamine tartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91526. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Histamine Research:

  • Phenindamine tartrate acts by blocking histamine receptors, which are involved in allergic reactions. Scientists have used it to study histamine's role in various biological processes, such as immune function and inflammation. Source: [Histamine Receptors in Inflammation]

Mast Cell Research:

  • Histamine is released by mast cells, which are immune system cells. Phenindamine tartrate can be used to investigate mast cell function and their contribution to allergic and inflammatory diseases. Source: [Mast Cell Activation and Allergic Disease: ]

Animal Models of Disease:

  • Due to its antihistamine properties, phenindamine tartrate is sometimes used in animal models of allergic diseases like asthma and allergic rhinitis. Researchers can observe how it affects symptoms and disease progression. Source: [Mouse Models of Asthma: ]

Historical Research:

  • Phenindamine tartrate was previously a common ingredient in over-the-counter cold and allergy medications. Scientific studies from that era can be a source of information on its effects and potential side effects. It's important to note that these medications are no longer recommended due to safer and more effective options available.

Phenindamine tartrate is a salt form of phenindamine, an antihistamine that primarily acts as an antagonist of the histamine H1 receptor. This compound is utilized to alleviate symptoms associated with allergies and the common cold, such as sneezing, runny nose, and itching. The chemical formula for phenindamine tartrate is C23H25NO6C_{23}H_{25}NO_{6}, with a molecular weight of approximately 411.454 g/mol. Its structure comprises a pyridindene derivative, which is characterized by its unique indene moiety fused with a benzene ring .

Typical for antihistamines. Its primary reaction involves the competitive inhibition of histamine at H1 receptor sites, which prevents the physiological effects mediated by histamine, such as vasodilation and increased vascular permeability. This mechanism can lead to reduced allergic responses and tissue injury associated with histamine release .

Additionally, phenindamine tartrate can participate in acid-base reactions due to the presence of carboxylic acid groups in its structure, which can affect its solubility and bioavailability in different pH environments .

Phenindamine tartrate exhibits significant biological activity as an antihistamine. It effectively blocks the action of histamine at H1 receptors, thus mitigating symptoms of allergic reactions. The compound has been noted for its sedative properties, which can lead to drowsiness or insomnia in some individuals . Its pharmacological profile indicates that it may also possess antioxidant activity, contributing to its therapeutic effects .

The synthesis of phenindamine tartrate typically involves several steps:

  • Formation of Phenindamine: The initial step involves the synthesis of phenindamine from appropriate precursors through cyclization reactions that create the indene structure.
  • Salt Formation: The tartrate salt is formed by reacting phenindamine with tartaric acid in a controlled environment to ensure complete reaction and crystallization.
  • Purification: The resulting product is purified through recrystallization techniques to obtain high-purity phenindamine tartrate .

Phenindamine tartrate is primarily used in clinical settings to treat allergic conditions such as:

  • Allergic rhinitis
  • Urticaria (hives)
  • Symptoms associated with the common cold

It may also be used in research settings to study antihistaminic effects and histamine-related pathways in various biological systems .

Research indicates that phenindamine tartrate interacts with various biological systems:

  • Histamine Receptors: As a competitive antagonist at H1 receptors, it inhibits histaminergic signaling, leading to reduced allergic symptoms.
  • Centrally Acting Effects: Its sedative properties suggest interactions within the central nervous system, potentially affecting sleep patterns and psychomotor functions .
  • Drug Interactions: Phenindamine tartrate may interact with other medications that affect the central nervous system or those metabolized by similar pathways, necessitating careful monitoring during co-administration .

Several compounds share structural similarities or pharmacological profiles with phenindamine tartrate. Here are some notable examples:

Compound NameChemical Structure TypePrimary UseUnique Features
DiphenhydramineEthanolamine derivativeAntihistamineStrong sedative effects; used in sleep aids
ChlorpheniramineAlkyl amine derivativeAntihistamineLess sedative; often used for allergies
BrompheniramineAlkyl amine derivativeAntihistamineLonger duration of action; less sedation
DoxylamineEthanolamine derivativeAntihistamineUsed in combination products for colds

Phenindamine tartrate is unique due to its specific structural features as a pyridindene derivative and its profile as both an antihistaminic agent and a potential sedative .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

341.14745207 g/mol

Monoisotopic Mass

341.14745207 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6985IP0T80

Related CAS

82-88-2 (Parent)

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

569-59-5

Wikipedia

Phenindamine tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Tscherne RJ, Umagat H. Determination of isophenindamine in phenindamine
2: Witek TJ Jr, Canestrari DA, Miller RD, Yang JY, Riker DK. The effects of
3: UHLE CA, KNOCH HR. Bladder dysfunction following ingestion of phenindamine

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